

impact of N1-Methylsulfonyl pseudouridine on mRNA secondary structure and function

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Compound of Interest

Compound Name: N1-Methylsulfonyl pseudouridine

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Technical Support Center: N1-Methylsulfonyl pseudouridine (m1Ψ) Modified mRNA

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for experiments involving **N1-Methylsulfonyl pseudouridine (m1Ψ)**-modified mRNA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the synthesis and functional analysis of m1Ψ-modified mRNA.

Q1: My in vitro transcription (IVT) yield of m1Ψ-modified mRNA is lower than that of unmodified mRNA. What could be the cause?

A1: Lower yields with modified nucleotides can be a common issue. Here are several potential causes and troubleshooting steps:

- **Suboptimal Nucleotide Concentration:** The concentration of NTPs, including the m1ΨTP, is critical. Ensure the final concentration of each nucleotide is optimal for your specific RNA

polymerase, typically in the millimolar range. Some polymerases may have different affinities for modified NTPs.

- **Enzyme Inhibition:** High concentrations of modified NTPs can sometimes inhibit T7 RNA polymerase. If you suspect this, try titrating the concentration of m1ΨTP in your reaction.
- **Reaction Conditions:** Ensure other reaction components are optimal. This includes the concentration of your linearized DNA template, MgCl₂, and the reaction buffer. Incubation time and temperature (typically 37°C for 2-4 hours) should also be optimized.[\[1\]](#)
- **Template Quality:** The purity of your DNA template is crucial. Contaminants such as salts, ethanol, or RNases can inhibit transcription.[\[2\]](#)[\[3\]](#) Always use high-quality, purified linearized template DNA.

Q2: I'm observing lower-than-expected protein expression after transfecting cells with m1Ψ-modified mRNA. What are the possible reasons?

A2: While m1Ψ generally enhances translation, suboptimal results can occur. Consider the following:

- **mRNA Integrity:** Verify the integrity of your purified m1Ψ-mRNA using gel electrophoresis. The presence of shorter, incomplete transcripts can significantly reduce the yield of the full-length protein.[\[1\]](#)
- **Purification Issues:** Inefficient purification can leave behind contaminants from the IVT reaction, such as unincorporated NTPs, enzymes, and DNA template fragments, which can be cytotoxic or inhibit translation. Double-stranded RNA (dsRNA) byproducts are potent activators of innate immune responses that shut down translation.[\[4\]](#) Chromatographic purification is recommended to remove dsRNA.
- **Delivery Method:** The efficiency of transfection or delivery into your target cells is a critical factor. Optimize your delivery method (e.g., lipid nanoparticles, electroporation) for your specific cell type.
- **Context-Dependent Effects:** The impact of m1Ψ can be context-dependent, influenced by the surrounding sequence.[\[5\]](#) While generally beneficial, in some specific sequence contexts, it may not provide the expected boost in translation.

Q3: How does the ratio of m1Ψ modification affect the immunogenicity and stability of my mRNA?

A3: The degree of m1Ψ incorporation has a direct impact on both immunogenicity and stability.

- **Immunogenicity:** A higher ratio of m1Ψ modification generally leads to a greater reduction in the innate immune response. This is because m1Ψ helps the mRNA evade recognition by pattern recognition receptors like Toll-like receptors (TLR3, TLR7, TLR8) and RIG-I.[6] Studies have shown that a high modification ratio significantly reduces the expression of inflammatory cytokines like IL-6, TNF-α, and IFN-β1.[3][6]
- **Stability:** Increased m1Ψ modification is positively correlated with enhanced mRNA stability, protecting it from degradation.[6]
- **Translation Efficiency:** The relationship is not always linear. While high modification ratios (e.g., 100%) are excellent for reducing immunogenicity, some studies suggest that very high ratios might slightly decrease translational efficiency compared to intermediate levels.[6] The optimal ratio may need to be determined empirically for your specific application, balancing high protein expression with low immunogenicity.

Q4: I've read that m1Ψ can cause ribosomal frameshifting. How can I mitigate this?

A4: Recent studies have indicated that m1Ψ modification can, in some contexts, lead to low levels of +1 ribosomal frameshifting.[7][8] This is thought to be caused by altered interactions between the modified codon and the ribosome, potentially causing it to "slip".

- **Codon Optimization:** The simplest way to mitigate this is through codon optimization during the design of your mRNA sequence. Since the genetic code is redundant, you can often choose synonymous codons that are less prone to frameshifting when modified. For example, if a UUU codon (which would become three consecutive m1Ψs) is found to be problematic, it could be replaced with UUC, which also codes for Phenylalanine but would have a different modification pattern.[9]

Quantitative Data Summary

The following tables summarize quantitative data on the effects of m1Ψ modification from various studies.

Table 1: Impact of **N1-Methylsulfonyl pseudouridine** (m1Ψ) on Protein Expression

mRNA Modification	Cell Type / System	Protein Reporter	Fold Increase in Protein Expression (vs. Unmodified)	Reference
100% m1Ψ	Cell-free (Krebs extract)	Luciferase	~7.4-fold	[10]
100% m1Ψ	HEK293T Cells	EGFP	>10-fold	[11]
100% m1Ψ	Human Fibroblast-like Synoviocytes	EGFP	Significantly higher	[3][12]
100% m1Ψ	HeLa Cells	Various	~1.5-fold (mean across sequences)	[2]
100% m1Ψ + Cap1	MEF Cells	Hemagglutinin (HA)	Significantly higher	[9]

Table 2: Impact of **N1-Methylsulfonyl pseudouridine** (m1Ψ) on Immunogenicity

mRNA Modification	Cell Type	Measured Cytokine	% Reduction (vs. Unmodified)	Reference
100% m1Ψ	Human Fibroblast-like Synoviocytes	IL-6, TNF-α, CXCL10	Suppressed to near baseline	[3][12]
100% m1Ψ	293T Cells	RIG-I, RANTES, IL-6, IFN-β1, TNF-α	Significantly reduced	[6]
100% m1Ψ	Monocytic lineage cells (in vivo)	SEAP (innate immunity reporter)	30-70% reduction	[13]

Experimental Protocols

Protocol 1: In Vitro Transcription (IVT) of m1Ψ-Modified mRNA

This protocol outlines the steps for synthesizing m1Ψ-modified mRNA from a linearized DNA template.

Materials:

- Linearized plasmid DNA or PCR product with a T7 promoter (high purity, >100 ng/μL)
- Nuclease-free water
- 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 20 mM Spermidine, 250 mM DTT, 0.2% Triton X-100)
- ATP, GTP, CTP solutions (100 mM)
- UTP and N1-methylpseudouridine-5'-Triphosphate (m1ΨTP) solutions (100 mM)
- T7 RNA Polymerase

- RNase Inhibitor
- TURBO DNase
- RNA purification kit (e.g., column-based or magnetic beads)

Procedure:

- Thaw Reagents: Thaw all components on ice. Keep enzymes on ice at all times.
- Assemble Reaction: In a nuclease-free tube on ice, assemble the following reaction in order.
For a 20 μ L reaction:
 - Nuclease-free water: to final volume
 - 10x Transcription Buffer: 2 μ L
 - ATP Solution (100 mM): 2 μ L
 - GTP Solution (100 mM): 2 μ L
 - CTP Solution (100 mM): 2 μ L
 - m¹ Ψ TP Solution (100 mM): 2 μ L (Note: This results in 100% substitution. For partial substitution, create a mix of UTP and m¹ Ψ TP.)
 - Linearized DNA Template: 1 μ g
 - RNase Inhibitor: 1 μ L
 - T7 RNA Polymerase: 2 μ L
- Incubation: Mix gently by pipetting. Centrifuge briefly to collect the reaction at the bottom of the tube. Incubate at 37°C for 2 to 4 hours.^[1]
- DNase Treatment: Add 1 μ L of TURBO DNase to the reaction mixture to digest the DNA template. Mix gently and incubate at 37°C for 15 minutes.

- **Purification:** Purify the mRNA using your chosen method (e.g., LiCl precipitation, silica column, or magnetic beads) according to the manufacturer's instructions. This step is critical to remove enzymes, salts, and unincorporated nucleotides.
- **Quantification and Quality Control:** Measure the mRNA concentration using a spectrophotometer (e.g., NanoDrop). Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel. A single, sharp band at the expected size indicates a high-quality product.

Protocol 2: In Vitro Translation (Cell-Free Protein Synthesis)

This protocol describes how to assess the translational capacity of your m¹Ψ-modified mRNA using a commercially available rabbit reticulocyte lysate system.

Materials:

- Rabbit Reticulocyte Lysate (RRL) kit (contains lysate, amino acid mixtures, reaction buffer)
- Purified m¹Ψ-modified mRNA (and unmodified control mRNA)
- Nuclease-free water

Procedure:

- **Thaw Reagents:** Thaw all kit components on ice as instructed by the manufacturer.
- **Prepare Reactions:** In a nuclease-free microcentrifuge tube on ice, set up the translation reactions. A typical 25 µL reaction might include:
 - RRL: 12.5 µL
 - Amino Acid Mixture (minus Leucine or Methionine if radiolabeling): 0.5 µL
 - Reaction Buffer: 1 µL
 - mRNA template: 0.5 - 1.0 µg

- Nuclease-free water: to 25 μ L
- Incubation: Mix the components gently. Incubate the reaction at 30°C for 60-90 minutes.
- Analysis: Analyze the protein product. The method of analysis depends on the protein being expressed:
 - SDS-PAGE and Autoradiography: If using radiolabeled amino acids (e.g., ^{35}S -Methionine), resolve the proteins on an SDS-PAGE gel and visualize by autoradiography.
 - Western Blot: Detect the protein of interest using a specific primary antibody.
 - Enzymatic/Fluorescence Assay: If the protein is an enzyme or fluorescent (like Luciferase or GFP), measure its activity or fluorescence using a plate reader.

Protocol 3: Cellular mRNA Stability Assay

This protocol uses the transcriptional inhibitor Actinomycin D to measure the decay rate of your transfected mRNA in cultured cells.

Materials:

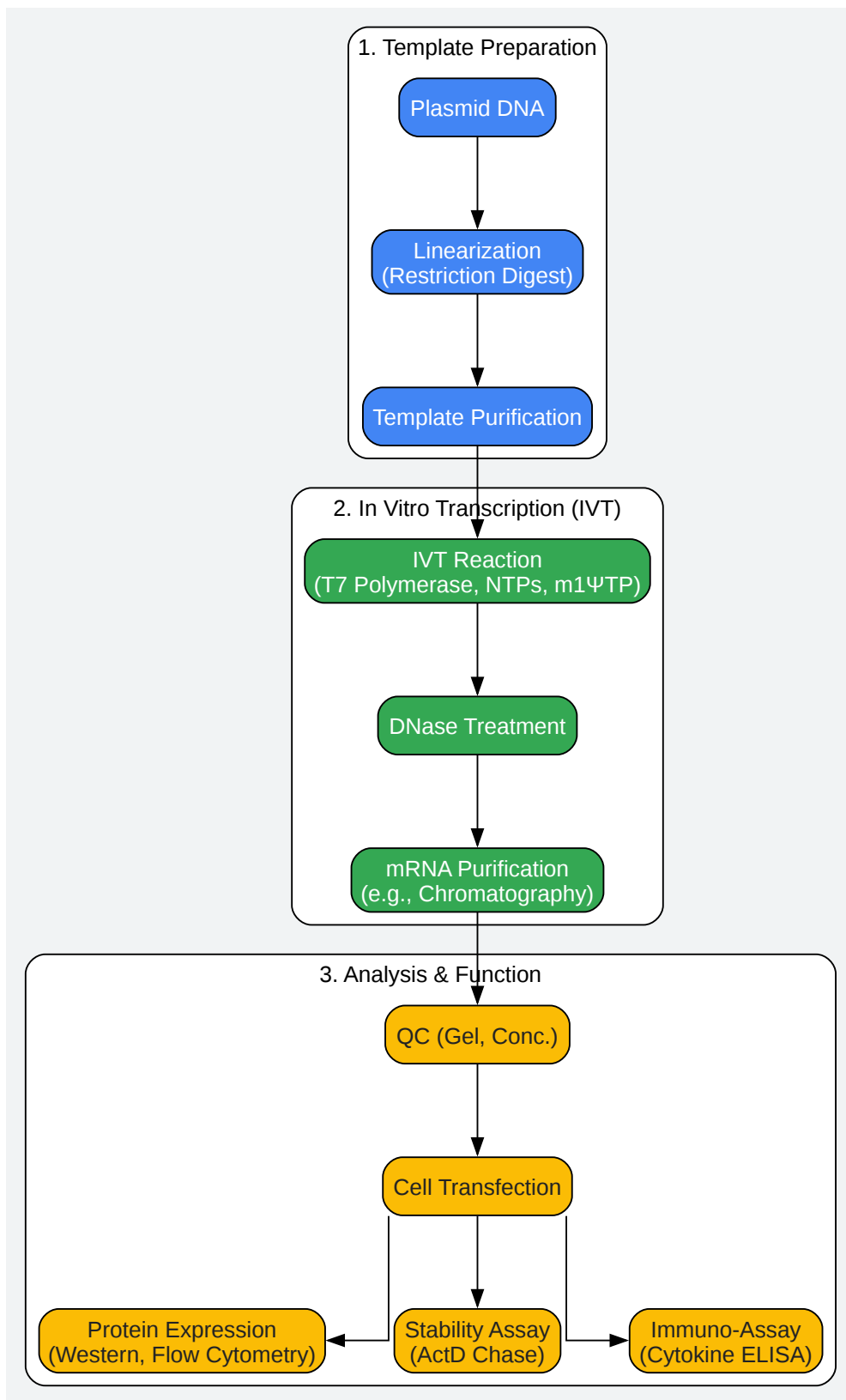
- Cultured cells of interest
- Transfection reagent
- Purified m¹Ψ-modified mRNA
- Actinomycin D solution (typically 5 mg/mL in DMSO)
- Cell lysis buffer
- RNA extraction kit
- RT-qPCR reagents (reverse transcriptase, primers for your mRNA and a stable housekeeping gene, qPCR master mix)

Procedure:

- **Cell Seeding:** Seed cells in multiple wells of a culture plate (e.g., a 12-well plate) to have separate wells for each time point. Allow cells to adhere overnight.
- **Transfection:** Transfect the cells with your m1Ψ-modified mRNA using an optimized protocol for your cell line.
- **Transcription Inhibition:** After a set period to allow for initial protein expression (e.g., 4-6 hours post-transfection), add Actinomycin D to the culture medium to a final concentration of 5 µg/mL. This is your t=0 time point.
- **Time Course Harvest:** Harvest the cells at various time points after adding Actinomycin D (e.g., 0, 2, 4, 8, 12, 24 hours). To harvest, wash the cells with PBS, then lyse them directly in the well using the lysis buffer from your RNA extraction kit.
- **RNA Extraction:** Extract total RNA from the cell lysates for each time point according to the kit manufacturer's protocol.
- **RT-qPCR Analysis:**
 - Synthesize cDNA from an equal amount of total RNA from each time point.
 - Perform qPCR using primers specific to your mRNA of interest and a stable housekeeping gene (e.g., GAPDH, ACTB).
- **Data Analysis:**
 - Normalize the Ct values of your target mRNA to the housekeeping gene for each time point (ΔC_t).
 - Calculate the amount of remaining mRNA at each time point relative to the t=0 time point (using the $2^{-\Delta\Delta C_t}$ method).
 - Plot the percentage of remaining mRNA versus time on a semi-log plot. The time at which 50% of the mRNA remains is the half-life ($t_{1/2}$).

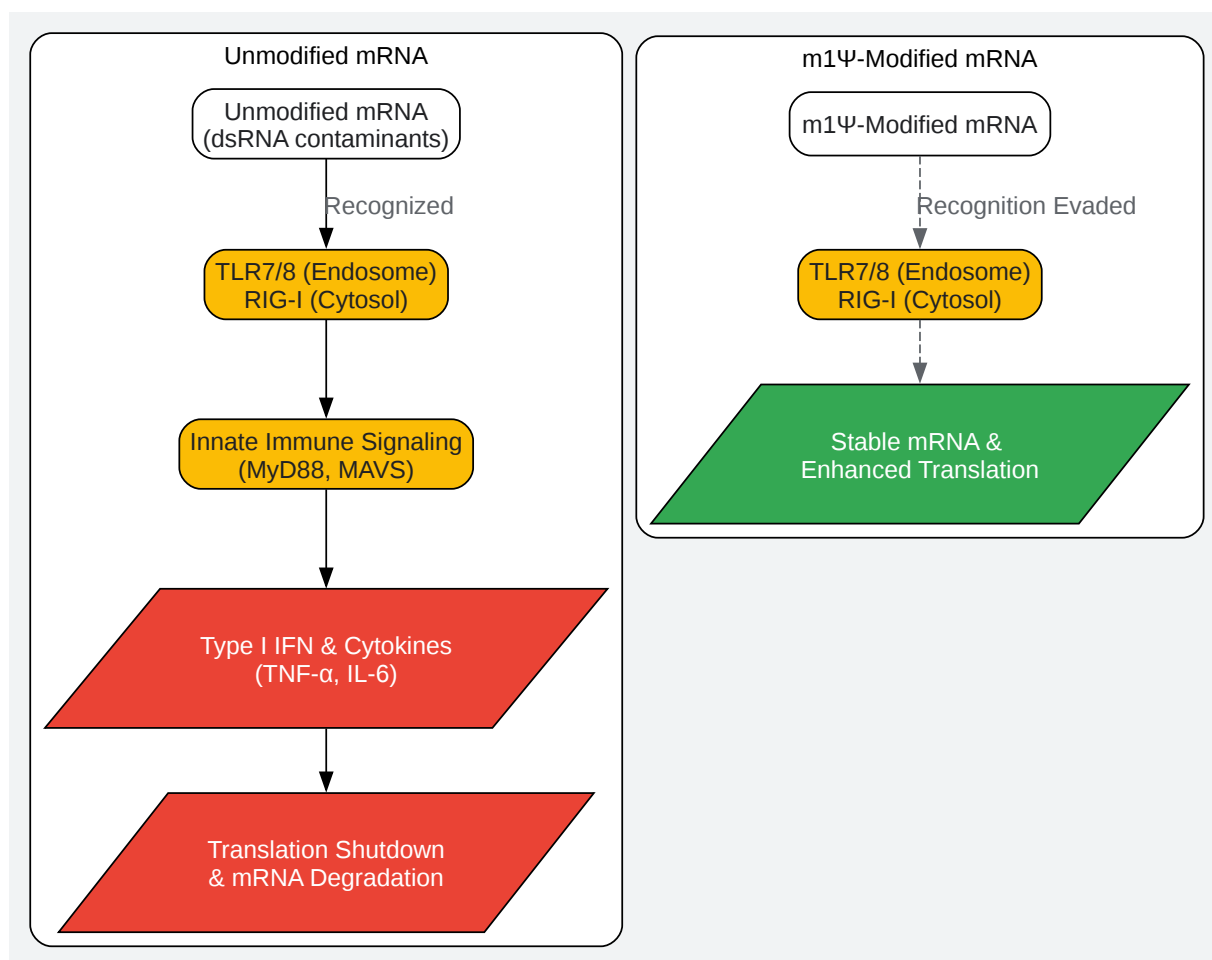
Visualizations: Workflows and Mechanisms

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.



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Caption: Experimental workflow for generating and analyzing m1Ψ-modified mRNA.

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Caption: Mechanism of m1Ψ in reducing innate immune activation.

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